Cas no 54092-73-8 (1,2,3,4-Tetrahydro-11-methylchrysene)

1,2,3,4-Tetrahydro-11-methylchrysene 化学的及び物理的性質
名前と識別子
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- Chrysene, 1,2,3,4-tetrahydro-11-methyl-
- 1,2,3,4-Tetrahydro-11-methylchrysene
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- インチ: InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3
- InChIKey: LKQNYFKWDJCYHQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(CCCC2)C2C1=C1C(=CC=2)C=CC=C1
計算された属性
- せいみつぶんしりょう: 246.14094
じっけんとくせい
- PSA: 0
1,2,3,4-Tetrahydro-11-methylchrysene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T310010-250mg |
1,2,3,4-Tetrahydro-11-methylchrysene |
54092-73-8 | 250mg |
$ 1694.00 | 2023-09-06 | ||
TRC | T310010-25mg |
1,2,3,4-Tetrahydro-11-methylchrysene |
54092-73-8 | 25mg |
$ 224.00 | 2023-09-06 |
1,2,3,4-Tetrahydro-11-methylchrysene 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1,2,3,4-Tetrahydro-11-methylchryseneに関する追加情報
Chrysene, 1,2,3,4-tetrahydro-11-methyl- (CAS No. 54092-73-8): A Comprehensive Overview
Chrysene, 1,2,3,4-tetrahydro-11-methyl- (CAS No. 54092-73-8) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various scientific applications, including drug development and material science. The CAS number 54092-73-8 serves as a unique identifier, ensuring precise classification and differentiation within the vast landscape of chemical compounds.
The molecular structure of Chrysene, 1,2,3,4-tetrahydro-11-methyl-, consists of a fused ring system with a methyl group at the 11-position and tetrahydro substitutions on the 1,2,3,4 positions. This structural configuration imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for synthetic chemistry and pharmacological studies. The tetrahydro modifications introduce hydrogen atoms that alter the compound's reactivity and potential biological interactions.
Recent advancements in computational chemistry have enabled researchers to delve deeper into the mechanistic aspects of Chrysene derivatives. Molecular modeling studies suggest that Chrysene, 1,2,3,4-tetrahydro-11-methyl-, exhibits notable binding affinity with various biological targets. This has sparked interest in its potential as a lead compound for developing novel therapeutic agents. For instance, preliminary in silico simulations indicate that this compound may interact with enzymes involved in metabolic pathways relevant to neurological disorders.
In the realm of material science, Chrysene derivatives have been explored for their applications in organic electronics. The conjugated system of the PAH backbone facilitates charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have reported significant improvements in device performance when incorporating Chrysene-based molecules into these systems. The 1,2,3,4-tetrahydro substitution further enhances stability and efficiency by reducing structural rigidity while maintaining electronic conductivity.
The synthesis of Chrysene derivatives presents both challenges and opportunities for chemists. Traditional methods often involve multi-step reactions that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic processes have streamlined these synthetic routes. Transition metal-catalyzed reactions now offer efficient pathways for constructing complex PAH frameworks. Such advancements not only accelerate research but also open doors for exploring novel derivatives with tailored properties.
Biologically speaking, Chrysene derivatives have been studied for their potential pharmacological effects. While some PAHs are known for their carcinogenic properties due to their ability to intercalate DNA and cause mutations, modifications such as those seen in Chrysene analogs can mitigate these risks while retaining biological activity. For example, certain derivatives have shown promise in preclinical trials as inhibitors of kinases implicated in cancer progression. The methyl group at position 11 plays a pivotal role in modulating these effects by influencing both solubility and binding affinity.
The environmental impact of PAHs is another critical area of investigation. While Chrysene itself is not classified as a hazardous substance under current regulations (CAS No. 54092-73-8 does not fall under hazardous material categories), its persistence in the environment necessitates careful handling and disposal protocols. Researchers are actively developing green chemistry approaches to minimize environmental footprint during synthesis and application processes. These efforts align with global initiatives aimed at sustainable chemical manufacturing.
Future directions in Chrysene research are likely to focus on expanding its utility across multiple domains. In drug discovery,Chrysene derivatives could serve as scaffolds for designing next-generation therapeutics targeting complex diseases such as Alzheimer's and Parkinson's syndromes. Meanwhile,material scientists continue to explore their role in next-generation electronics where flexibility meets performance without compromising on efficiency or longevity.
In conclusion,Chrysene, 1,2,3,4-tetrahydro-11-methyl-(CAS No., 54092,73,8) stands out as a versatile compound with far-reaching implications across chemistry,pharmacology,and materials science Its unique structure combined with emerging research findings positions it at forefront innovation making it indispensable tool scientific exploration
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